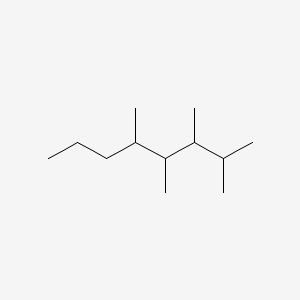

2,3,4,5-Tetramethyloctane

Description

Contextualization of Branched Alkanes in Contemporary Organic Chemistry Research

Branched alkanes are central to modern organic chemistry research due to their unique properties compared to their linear counterparts. uc3m.es The branching of the carbon chain affects the molecule's compactness and surface area, which in turn influences physical properties like boiling point and viscosity. uc3m.esresearchgate.net Increased branching generally leads to a more stable molecule. researchgate.net This stability is a key factor in their industrial utility, especially in fuel production where highly branched alkanes exhibit better combustion properties and higher octane (B31449) ratings, reducing engine knocking. longdom.orgscribd.comstackexchange.com

Contemporary research often focuses on the synthesis and catalytic conversion of linear alkanes to their more valuable branched isomers. tandfonline.comnovapublishers.com Processes like hydroisomerization are employed to transform straight-chain hydrocarbons into branched structures, thereby enhancing fuel efficiency. tandfonline.com Furthermore, the complex mixtures of branched alkanes found in petroleum, often termed the Unresolved Complex Mixture (UCM), are a major area of study to understand their environmental fate and to develop better refining processes. plymouth.ac.uk The synthesis of specific branched alkanes serves as a method to create standards for identifying unknown compounds within these complex mixtures. plymouth.ac.uk

Significance of Highly Branched Octane Isomers in Chemical Science

Octane (C8H18) and its numerous structural isomers are of paramount importance in chemical science, primarily due to their role as reference standards in the octane rating of fuels. wikipedia.org The degree of branching in an octane isomer significantly impacts its anti-knock characteristics. stackexchange.com Highly branched isomers, such as iso-octane (2,2,4-trimethylpentane), are more resistant to premature ignition and are assigned higher octane numbers. stackexchange.comwikipedia.org This makes them desirable components in gasoline to improve engine performance. frontiersin.org

The study of highly branched octane isomers extends beyond fuel technology. Research into their combustion properties, such as flame ignition and extinction, provides fundamental insights into the oxidation of large hydrocarbons. researchgate.netosti.gov The thermal decomposition of different octane isomers yields varying distributions of intermediate products, which is crucial for developing accurate kinetic models of combustion. researchgate.net Furthermore, the adsorption and separation of octane isomers are significant in petrochemical industries for purifying hydrocarbon streams. acs.orgnih.gov The unique structures of these isomers also make them subjects of interest in computational chemistry for studying structure-property relationships. srce.hr

Specific Research Focus: 2,3,4,5-Tetramethyloctane

This compound is a specific, highly branched isomer of dodecane (B42187) (C12H26) that serves as a model compound in various areas of chemical research. nih.govevitachem.com Its defined structure allows for detailed investigation into the properties and behavior of branched alkanes. While not as commonly cited as some other octane isomers, its study contributes to a broader understanding of hydrocarbon chemistry. Research involving this compound may focus on its synthesis, spectroscopic characterization, and comparison of its properties to other isomers. cdnsciencepub.com The presence of multiple chiral centers in its structure also makes it a subject for stereochemical studies.

Below are the known physical and chemical properties of this compound.

Structure

3D Structure

Properties

CAS No. |

62199-27-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,4,5-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-8-10(4)12(6)11(5)9(2)3/h9-12H,7-8H2,1-6H3 |

InChI Key |

AMIZVDCCXDQOHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)C(C)C(C)C |

Origin of Product |

United States |

Iii. Stereochemistry and Conformational Analysis of 2,3,4,5 Tetramethyloctane

Isomerism and Chiral Centers in Branched Octanes

Isomerism refers to the existence of molecules that have the same molecular formula but different arrangements of atoms. In branched alkanes such as octane (B31449) isomers, this can manifest as constitutional isomerism, where atoms are connected in a different order, or stereoisomerism, where the connectivity is the same but the spatial orientation differs.

2,3,4,5-Tetramethyloctane exhibits stereoisomerism due to the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. The structure of this compound contains four such centers at positions 2, 3, 4, and 5 along the octane backbone. The presence of multiple chiral centers leads to a variety of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with four chiral centers, there is a theoretical maximum of 2^4 = 16 stereoisomers.

| Chiral Carbon | Four Different Substituent Groups |

|---|---|

| C2 | -H, -CH₃, -CH₃, and the rest of the alkyl chain (-CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₂CH₃) |

| C3 | -H, -CH₃, -CH(CH₃)CH₃, and the rest of the alkyl chain (-CH(CH₃)CH(CH₃)CH₂CH₂CH₃) |

| C4 | -H, -CH₃, -CH(CH₃)CH(CH₃)CH₃, and the rest of the alkyl chain (-CH(CH₃)CH₂CH₂CH₃) |

| C5 | -H, -CH₃, -CH(CH₃)CH(CH₃)CH(CH₃)CH₃, and a propyl group (-CH₂CH₂CH₃) |

Theoretical and Experimental Approaches to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are known as conformations or conformers. libretexts.org For a flexible molecule like this compound, a multitude of conformations exist, each with a specific potential energy. The study of these conformers, their relative stabilities, and the energy barriers between them is crucial for understanding molecular properties. lumenlearning.com

| Approach | Description | Application to this compound |

|---|---|---|

| Theoretical | Uses computational chemistry to model molecular structures and calculate the potential energy of different conformations. This helps in mapping the conformational landscape and identifying low-energy (stable) conformers. | Molecular mechanics calculations can predict the most stable staggered conformations by minimizing steric hindrance between the numerous methyl groups. |

| Experimental | Employs spectroscopic techniques to probe the conformational preferences of molecules in a given state (gas, liquid, or solid). These methods provide real-world data on the populations of different conformers. | Low-temperature NMR can be used to "freeze out" individual conformers, allowing for their direct observation and characterization. |

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by springs (bonds). youtube.com It uses a set of parameters known as a force field to calculate the potential energy (steric energy) of a molecule as a function of its geometry. uci.edu By systematically rotating the single bonds in this compound and calculating the corresponding energy, a potential energy surface, or conformational landscape, can be generated.

The minima on this surface correspond to stable conformers (e.g., staggered conformations), while the maxima represent high-energy transition states (e.g., eclipsed conformations). uci.edu For highly branched alkanes, these calculations are invaluable for predicting the most favorable conformations where bulky methyl groups are positioned to minimize repulsive steric interactions. Popular force fields like MMFF are often used for such calculations. uci.edu

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation. auremn.org.br At room temperature, the rotation around the C-C single bonds in alkanes is very fast, and NMR spectra typically show signals that are an average of all the rapidly interconverting conformers.

However, by lowering the temperature, this rotational motion can be slowed significantly. auremn.org.br At a sufficiently low temperature (the coalescence temperature), the interconversion becomes slow on the NMR timescale, and the spectrum resolves into separate signals for each distinct conformer present in a significant population. auremn.org.brnih.gov This allows for the direct observation of individual conformers of molecules like this compound, and the integration of the signals can be used to determine their relative populations and, consequently, their relative thermodynamic stabilities. nih.govnih.gov

The stability of alkane isomers is a complex interplay of various factors. While branched alkanes are generally more thermodynamically stable than their straight-chain counterparts, extreme branching can introduce significant destabilizing effects. nih.gov The primary source of this destabilization in highly branched structures like this compound is steric hindrance.

Determination of Absolute Configuration in Chiral Alkane Enantiomers

Determining the absolute configuration—the precise three-dimensional arrangement of substituents at a chiral center (designated as R or S)—is a significant challenge for chiral alkanes. researchgate.net Unlike molecules with functional groups, alkanes lack sites for straightforward chemical derivatization with chiral resolving agents. researchgate.net Therefore, the assignment of absolute configuration relies heavily on a combination of chiroptical spectroscopy and high-level computational methods. researchgate.netresearchgate.net

One of the primary approaches involves measuring the optical rotation of an enantiomerically pure sample and comparing it to values predicted by theoretical calculations. nih.govacs.org Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to calculate the specific rotation ([α]D) of a molecule with a known absolute configuration. nih.govacs.org If the calculated sign of rotation (+ or -) for the R configuration matches the experimentally measured sign, the absolute configuration is assigned as R. This method's reliability increases when the magnitude of the optical rotation is significant. acs.org

Other powerful techniques include Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light. researchgate.net The experimental VCD spectrum is then compared to a spectrum calculated for a specific enantiomer (e.g., the R,R,R,R-isomer). A good match between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net

| Method | Principle | Requirement |

|---|---|---|

| Optical Rotation Calculation | Comparison of experimentally measured specific rotation with values calculated via quantum mechanics (e.g., TDDFT). nih.govacs.org | Enantiomerically pure sample; significant magnitude of optical rotation for reliable prediction. acs.org |

| Vibrational Circular Dichroism (VCD) | Comparison of the experimental VCD spectrum with a theoretically calculated spectrum for one enantiomer. researchgate.net | Enantiomerically pure sample; access to VCD spectrometer and computational resources. |

| X-ray Crystallography | Direct determination of the three-dimensional structure from a single crystal. purechemistry.org | A suitable single crystal of the compound, which can be difficult to obtain for non-polar, flexible alkanes. |

Iv. Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 2,3,4,5 Tetramethyloctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For a molecule with the complexity of 2,3,4,5-tetramethyloctane, which contains multiple chiral centers, NMR is crucial for unambiguous structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous chemically similar but magnetically non-equivalent protons. Protons on the methyl groups and the methine protons on the main chain would produce signals in the characteristic alkane region of the spectrum (typically 0.8-1.7 ppm). The significant overlap of these signals would necessitate high-resolution instrumentation and potentially two-dimensional techniques for complete assignment.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework, as signal overlap is less common. For this compound (C₁₂H₂₆), twelve distinct carbon signals would be expected for a single stereoisomer, assuming no accidental magnetic equivalence. The chemical shifts of these carbons are influenced by their position and the degree of substitution.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Regions for this compound (Note: These are estimated values based on general principles of NMR spectroscopy, as specific experimental data is not widely available.)

| Carbon Atom(s) | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C1 (CH₃) | 10-15 | 3H | 0.8-1.0 |

| C2 (CH) | 30-40 | 1H | 1.2-1.7 |

| C3 (CH) | 30-40 | 1H | 1.2-1.7 |

| C4 (CH) | 30-40 | 1H | 1.2-1.7 |

| C5 (CH) | 35-45 | 1H | 1.2-1.7 |

| C6, C7 (CH₂) | 20-30 | 4H | 1.1-1.4 |

| C8 (CH₃) | 10-15 | 3H | 0.8-1.0 |

| Methyl on C2 | 15-25 | 3H | 0.8-1.0 |

| Methyl on C3 | 15-25 | 3H | 0.8-1.0 |

| Methyl on C4 | 15-25 | 3H | 0.8-1.0 |

| Methyl on C5 | 15-25 | 3H | 0.8-1.0 |

Given the complexity and signal overlap in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are essential. A Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) experiment would be particularly useful. This technique maps the coupling relationships between protons, typically those on adjacent carbon atoms.

For this compound, a DQF-COSY spectrum would reveal:

Correlation between the methine proton at C2 and the protons of its attached methyl group, as well as the methine proton at C3.

Correlations between the methine proton at C5 and the methylene (B1212753) protons at C6.

Sequential correlations along the C2-C3-C4-C5 backbone, confirming the connectivity of the main chain.

This detailed connectivity map allows for the unambiguous determination of the branching levels and the precise arrangement of the methyl groups along the octane (B31449) chain.

This compound possesses four contiguous chiral centers at positions C2, C3, C4, and C5. This results in the possibility of 2⁴ = 16 stereoisomers (8 pairs of enantiomers). Diastereomers are distinct chemical compounds with different physical properties and, crucially, different NMR spectra.

The spatial arrangement of the methyl groups in different diastereomers creates unique magnetic environments for the nuclei. Consequently, the ¹H and ¹³C chemical shifts can vary significantly between diastereomers. High-resolution NMR can therefore be used not only to confirm the constitution of this compound but also to differentiate between its various diastereomeric forms, a task that would be extremely difficult using other methods.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•). For this compound (C₁₂H₂₆), the molecular weight is 170.33 g/mol , so the molecular ion peak would appear at an m/z of 170.

This molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is highly characteristic of the molecule's structure. For branched alkanes, cleavage is favored at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations.

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical (•C₂H₅) from the end of the chain. |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical (•C₃H₇) from the end of the chain. |

| 85 | [C₆H₁₃]⁺ | Cleavage between C4 and C5. |

| 71 | [C₅H₁₁]⁺ | Cleavage between C3 and C4 or C5 and C6. |

| 57 | [C₄H₉]⁺ | Common fragment for branched alkanes (tert-butyl or sec-butyl cation). |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation. |

Analysis of the relative abundances of these fragment ions provides a fingerprint that helps to confirm the specific branching pattern of the 2,3,4,5-tetramethyl isomer compared to other tetramethyloctane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly valuable when this compound is part of a complex mixture, such as a synthetic reaction product or a petroleum fraction.

In a GC-MS analysis, the mixture is first vaporized and separated on a GC column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. Highly branched alkanes like this compound typically have lower boiling points and retention times than their straight-chain counterparts. As each separated compound elutes from the GC column, it enters the mass spectrometer, where its mass spectrum is recorded.

This allows for the positive identification of this compound in a mixture by matching both its characteristic retention time and its unique mass fragmentation pattern against a reference standard or library. GC-MS is therefore an essential tool for both qualitative and quantitative analysis of this compound in complex matrices.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Alkane Characterization

The IR spectrum of an alkane is typically characterized by strong absorption bands corresponding to C-H stretching vibrations in the 2850-3000 cm⁻¹ region. nih.gov The presence of multiple methyl groups in this compound would result in characteristic C-H bending vibrations. Specifically, methyl (CH₃) groups exhibit an asymmetrical bending vibration around 1450 cm⁻¹ and a symmetrical bending vibration (or "umbrella" mode) around 1375 cm⁻¹. Methylene (CH₂) groups, on the other hand, show a scissoring vibration near 1465 cm⁻¹. The relative intensity of the CH₃ and CH₂ absorption bands can be used to estimate the degree of branching in an alkane. A higher ratio of the integrated intensity of the CH₃ bending vibration to the CH₂ scissoring vibration is indicative of a more highly branched structure.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretching (in CH₃ and CH₂) | 2850 - 3000 | Strong |

| CH₃ Asymmetric Bending | ~1450 | Medium |

| CH₂ Scissoring Bending | ~1465 | Medium |

| CH₃ Symmetric Bending (Umbrella) | ~1375 | Medium |

| C-C Stretching | 1200 - 800 | Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy, which measures the absorption of ultraviolet and visible light, is of limited utility in the characterization of alkanes. This is because alkanes only contain sigma (σ) bonds, and the only possible electronic transition is the promotion of an electron from a σ bonding orbital to a σ* antibonding orbital (σ → σ*). semanticscholar.org These transitions are very high in energy and occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. semanticscholar.org Consequently, alkanes are transparent in the near-UV and visible regions of the electromagnetic spectrum, and their UV-Vis spectra are generally uninformative for structural elucidation. This property, however, makes saturated hydrocarbons excellent solvents for UV-Vis analysis of other compounds. gcms.cz

Advanced Chromatographic Methodologies for Separation and Characterization

Due to the isomeric complexity of branched alkanes, chromatographic techniques, particularly gas chromatography, are essential for their separation and identification.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property of the compound under a specific set of chromatographic conditions.

For the identification of compounds, particularly in complex mixtures where multiple isomers may have similar retention times, the concept of the retention index (RI) is employed. The retention index, most commonly the Kovats retention index, relates the retention time of a compound to the retention times of a series of n-alkane standards. nist.gov By definition, the retention index of an n-alkane is 100 times its carbon number on a non-polar stationary phase. acs.org For an unknown compound, its retention index is calculated by interpolation of its retention time between the retention times of the two n-alkanes that elute before and after it. dlr.de

The retention index is a more robust identification parameter than retention time alone because it is less susceptible to variations in chromatographic conditions such as column length, film thickness, carrier gas flow rate, and temperature programming. semanticscholar.org The retention index of a branched alkane like this compound will be influenced by its boiling point and its interaction with the stationary phase of the GC column. Highly branched alkanes tend to have lower boiling points than their linear isomers and thus often have shorter retention times and lower retention indices.

While an experimentally determined retention index for this compound is not available in the NIST database, data for the closely related isomer, 3,4,5,6-tetramethyloctane (B14553915) (a stereoisomer), has been reported. researchgate.net This can serve as a reasonable estimate for the retention behavior of this compound on a similar non-polar stationary phase.

| Compound | Stationary Phase | Temperature (°C) | Retention Index (Kovats) |

| 3,4,5,6-Tetramethyloctane, d | SE-30 | 70 | 1110 |

| This compound (Predicted) | Non-polar | Isothermal | ~1100-1120 |

Note: The predicted retention index for this compound is an estimation based on the value for a closely related isomer and general trends for branched alkanes.

For exceptionally complex hydrocarbon mixtures, such as those found in petroleum products or environmental samples, one-dimensional GC may not provide sufficient resolution to separate all components. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) is a more powerful technique. mdpi.comsigmaaldrich.com GCxGC utilizes two different chromatographic columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column.

This process generates a two-dimensional chromatogram where compounds are separated based on their volatility in the first dimension and their polarity in the second dimension. This orthogonal separation results in a significantly increased peak capacity and enhanced resolution, allowing for the separation of co-eluting compounds from a one-dimensional GC analysis. In a GCxGC chromatogram of a complex hydrocarbon mixture, different classes of compounds (e.g., n-alkanes, branched alkanes, cycloalkanes, and aromatics) elute in distinct, structured patterns. sigmaaldrich.com Highly branched alkanes like this compound would appear in the region of the chromatogram corresponding to branched alkanes with twelve carbon atoms. The enhanced separation provided by GCxGC would be crucial in distinguishing it from other C12 isomers.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices, including water, air, and soil. In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace above the sample). Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and analysis, typically by mass spectrometry (MS).

The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For non-polar compounds like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is generally suitable. The thickness of the fiber coating can be optimized based on the volatility of the analyte; thicker films are often used for more volatile compounds.

SPME coupled with GC-MS offers several advantages for the analysis of branched alkanes in environmental or biological samples. It is a highly sensitive technique, capable of detecting trace levels of contaminants. The solvent-free nature of SPME reduces the risk of sample contamination and is more environmentally friendly than traditional liquid-liquid extraction methods. The combination of SPME for sample pre-concentration with the separation power of GC and the identification capabilities of MS provides a robust and reliable method for the analysis of this compound in complex matrices.

| Parameter | Selection/Condition for this compound Analysis | Rationale |

| SPME Fiber Coating | Polydimethylsiloxane (PDMS) | Non-polar coating for effective extraction of non-polar alkanes. |

| Film Thickness | 30 µm or 100 µm | Thicker films provide higher capacity for volatile to semi-volatile compounds. |

| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | HS is preferred for complex matrices to avoid fouling of the fiber; DI can be used for cleaner samples. |

| Extraction Time | To be optimized (e.g., 15-60 min) | Sufficient time to allow for equilibrium or near-equilibrium partitioning of the analyte to the fiber. |

| Extraction Temperature | To be optimized (e.g., 30-60 °C) | Higher temperatures can increase the volatility of the analyte, but may decrease partitioning to the fiber. |

| Desorption | Thermal desorption in GC inlet | Rapid transfer of analytes to the GC column for analysis. |

V. Computational Chemistry and Theoretical Investigations of 2,3,4,5 Tetramethyloctane

Molecular Graph Theory and Topological Descriptors (e.g., Wiener Index, q-Wiener Index)

Molecular graph theory simplifies a molecule into a graph, where atoms are represented as vertices and chemical bonds as edges. This abstraction allows for the calculation of topological descriptors, which are numerical values that quantify the topology of the molecular structure. These descriptors can be correlated with various physicochemical properties.

The Wiener Index (W) is a classic topological descriptor defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. For branched alkanes, the Wiener Index is sensitive to the degree of branching; more compact, highly branched structures tend to have lower Wiener indices than their linear isomers.

Table 1: Illustrative Topological Descriptors for Alkanes

| Descriptor | Definition | Relevance to Branched Alkanes |

| Wiener Index (W) | Sum of distances between all pairs of vertices in the molecular graph. | Correlates with boiling point, density, and other bulk properties. Sensitive to molecular branching. |

| q-Wiener Index | A generalization of the Wiener index. | Can provide a more nuanced description of molecular topology. |

| Zagreb Indices (M1, M2) | Based on the degrees of the vertices in the molecular graph. | Reflects the extent of branching in the molecule. |

| Atom-Bond Connectivity (ABC) Index | A descriptor that considers the degrees of adjacent vertices. | Useful for modeling the stability of branched alkanes. |

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and energy of a molecule. These methods can provide detailed information about molecular orbitals, charge distributions, and the relative stability of different conformations.

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), are based on Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. This makes them computationally less expensive than higher-level methods, allowing for the study of larger molecules and the exploration of complex potential energy surfaces, such as those involved in conformational analysis.

For 2,3,4,5-tetramethyloctane, PM3 and AM1 methods would be suitable for:

Conformational Analysis: Identifying the various stable conformers (rotational isomers) and calculating their relative energies to determine the most stable geometries.

Geometric Optimization: Determining the equilibrium bond lengths, bond angles, and dihedral angles.

Calculating Heats of Formation: Estimating the enthalpy change when the compound is formed from its constituent elements in their standard states.

Ab initio methods solve the Schrödinger equation from first principles, without empirical parameters. Density Functional Theory (DFT) is another high-level approach that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.

These methods provide more accurate results than semi-empirical methods, albeit at a higher computational cost. For this compound, DFT and ab initio calculations would be employed to:

Accurately Determine Relative Stabilities: Studies on branched alkanes have shown that DFT can accurately predict the relative conformational energies.

Investigate Electronic Properties: These methods can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Analyze Intramolecular Interactions: Research indicates the existence of intramolecular hydrogen-hydrogen bonds in highly branched alkanes, which contribute to their stability, a phenomenon that can be investigated using these high-level methods.

Table 2: Comparison of Quantum Chemical Methods for Studying this compound

| Method | Basis | Key Advantages | Potential Applications for this compound |

| AM1/PM3 | Semi-empirical | Fast, suitable for large molecules and conformational searches. | Initial conformational analysis, geometry optimization. |

| Hartree-Fock (HF) | Ab initio | Provides a good starting point for more advanced calculations. | Basic electronic structure and orbital energies. |

| DFT (e.g., B3LYP) | Ab initio-like | Good balance of accuracy and computational cost. | Accurate conformational energies, electronic properties, reaction pathways. |

| MP2, CCSD(T) | Ab initio | High accuracy for electron correlation effects. | Benchmarking energies and studying weak intramolecular interactions. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the study of the dynamic behavior of this compound, providing insights into its properties in the liquid state and its interactions with other molecules.

An MD simulation of this compound would involve:

Defining a Force Field: A set of potential energy functions and parameters that describe the interactions between atoms.

Setting up the Simulation Box: A number of this compound molecules would be placed in a periodic box to simulate a bulk liquid.

Running the Simulation: The system's trajectory is calculated over a period of time, typically nanoseconds to microseconds.

From the simulation trajectory, various properties can be calculated, including:

Thermodynamic Properties: Density, viscosity, and diffusion coefficients.

Structural Information: Radial distribution functions to understand how the molecules pack in the liquid state.

Conformational Dynamics: The rates of transition between different conformers.

MD simulations are particularly useful for understanding the behavior of alkanes at interfaces, such as between a liquid and a solid surface.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Branched Alkanes

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. For branched alkanes like this compound, QSPR models are valuable for predicting properties that are expensive or time-consuming to measure experimentally.

The development of a QSPR model for branched alkanes would involve:

Data Set Collection: Gathering experimental data for a series of branched alkanes for the property of interest (e.g., boiling point, viscosity, octane (B31449) number).

Descriptor Calculation: Calculating a variety of molecular descriptors (topological, geometric, electronic) for each molecule in the data set. For this compound, this would include descriptors that capture its specific branching pattern.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the property.

Model Validation: Testing the predictive power of the model on an external set of molecules.

Such models are crucial in the petroleum and chemical industries for screening and designing molecules with desired properties.

Vi. Mechanistic Studies and Reactivity Profiles of 2,3,4,5 Tetramethyloctane

Radical Reactions and Their Mechanisms

The reactivity of alkanes is largely dominated by free radical mechanisms, typically initiated by heat or light. cognitoedu.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. For a branched alkane like 2,3,4,5-tetramethyloctane, the presence of multiple tertiary and secondary carbon atoms introduces significant selectivity in these reactions.

Free radical substitution, particularly halogenation, is a characteristic reaction of alkanes. libretexts.org The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) to form halogen radicals. cognitoedu.org These radicals then abstract a hydrogen atom from the alkane to form an alkyl radical.

In the case of this compound, hydrogen abstraction can occur at primary, secondary, or tertiary positions. The rate of this abstraction is dependent on the stability of the resulting alkyl radical. pressbooks.publibretexts.org

Table 1: Types of Hydrogen Atoms in this compound

| Carbon Position | Type of Hydrogen | Number of Hydrogens |

|---|---|---|

| C1, C8, methyl on C2, C3, C4, C5 | Primary (1°) | 18 |

| C6, C7 | Secondary (2°) | 4 |

The propagation steps for the monochlorination of this compound would be as follows, illustrated with the formation of a tertiary radical:

Chain Initiation: Cl₂ + UV light → 2 Cl•

Chain Propagation: R₃C-H + Cl• → R₃C• + HCl R₃C• + Cl₂ → R₃C-Cl + Cl•

Chain Termination: Cl• + Cl• → Cl₂ R₃C• + Cl• → R₃C-Cl R₃C• + R₃C• → R₃C-CR₃

The stability of the alkyl radical intermediate is the primary factor determining the regioselectivity of free radical substitution. chemistrysteps.com Radical stability follows the order: tertiary > secondary > primary > methyl. This trend is attributed to two main factors:

Hyperconjugation: Alkyl groups are electron-donating and can stabilize the electron-deficient radical center through the overlap of C-H or C-C σ-bonds with the half-filled p-orbital of the radical carbon. pressbooks.publibretexts.org More substituted radicals have more adjacent alkyl groups, leading to greater hyperconjugation and stability.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond is lower for more substituted carbons. This means that less energy is required to form a more stable radical. pressbooks.publibretexts.org

Table 2: General C-H Bond Dissociation Energies

| Bond Type | Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |

|---|---|---|

| Primary (R-CH₃) | ~98 | Low |

| Secondary (R₂-CH₂) | ~95 | Medium |

For this compound, abstraction of a hydrogen atom from one of the four tertiary carbons (C2, C3, C4, C5) will lead to the formation of a relatively stable tertiary radical. Consequently, substitution at these positions is expected to be favored over substitution at the secondary or primary positions. scienceready.com.au

Oxidation Reactions and Product Characterization

The oxidation of alkanes, particularly combustion, is a fundamental process for energy production. studysmarter.co.uk However, under controlled conditions, alkanes can be selectively oxidized to produce valuable chemical intermediates such as alcohols, aldehydes, ketones, or carboxylic acids. doubtnut.comaskfilo.com

Controlled oxidation of alkanes often requires specific catalysts and reaction conditions to prevent complete combustion to carbon dioxide and water. askfilo.com For alkanes with tertiary C-H bonds, such as this compound, oxidation can be initiated more readily at these sites. For instance, potassium permanganate (B83412) can oxidize alkanes with tertiary hydrogens to the corresponding alcohols. doubtnut.com

The general mechanism for controlled oxidation often involves radical pathways similar to those in other radical reactions. The initial step is the formation of an alkyl radical, which can then react with oxygen.

In the presence of oxygen, alkyl radicals (R•) rapidly react to form alkylperoxy radicals (ROO•). mdpi.com These peroxyl radicals are key intermediates in both atmospheric degradation and low-temperature combustion of hydrocarbons. nih.gov

The general mechanism is as follows:

Alkane → Alkyl Radical: RH + •OH → R• + H₂O (initiation)

Alkyl Radical → Peroxyl Radical: R• + O₂ → ROO•

Peroxyl Radical Reactions: Peroxyl radicals can undergo a variety of reactions, including intramolecular hydrogen shifts to form hydroperoxyalkyl radicals (•QOOH) or reactions with other radicals. mdpi.comnih.gov The recombination of two peroxyl radicals can lead to the formation of unstable tetroxide intermediates (ROOR'), which can then decompose. researchgate.netacs.org

For this compound, the formation of tertiary alkyl radicals would lead to tertiary peroxyl radicals, which are generally less reactive in self-reaction than primary or secondary peroxyl radicals.

Substitution Reactions and Reaction Selectivity

As discussed in the context of radical reactions, substitution reactions on alkanes are highly selective. This selectivity is a function of both the reactivity of the substituting agent and the stability of the intermediate radical. libretexts.org

In free-radical halogenation, the selectivity increases from fluorine to bromine. Chlorine radicals are highly reactive and less selective, meaning they will react with primary, secondary, and tertiary C-H bonds, although there is still a preference for the more stable radical. libretexts.org Bromine radicals are less reactive and therefore more selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. libretexts.org

For this compound, bromination would be expected to show a very high preference for substitution at the tertiary positions (C2, C3, C4, and C5). Chlorination would also favor these positions but would likely yield a more complex mixture of products, including substitution at the secondary positions (C6 and C7). libretexts.org

Table 3: Predicted Major Monohalogenation Products of this compound

| Halogen | Major Product(s) | Rationale |

|---|---|---|

| Chlorine | Mixture of 2-chloro-, 3-chloro-, 4-chloro-, and 5-chloro-2,3,4,5-tetramethyloctane, with some secondary substitution. | Less selective, but still favors the more stable tertiary radical. |

Catalytic Activation of Alkanes and C-H Functionalization

The catalytic activation of alkanes, such as this compound, represents a significant challenge in chemistry due to the inherent inertness of C-H bonds. acs.org However, various transition metal complexes and enzymatic systems have been developed to facilitate the selective functionalization of these bonds under milder conditions than traditional methods. nih.govacs.org While specific studies on this compound are not available, its reactivity can be inferred from research on other highly branched alkanes.

The reactivity of C-H bonds in alkanes is largely dependent on their type, with the general trend for radical and many catalytic reactions being tertiary > secondary > primary. acs.orgnih.gov This selectivity is attributed to the relative stability of the resulting alkyl radical or the transition state leading to C-H bond cleavage. nih.gov In the case of this compound, the presence of multiple tertiary and secondary C-H bonds suggests that it would be more reactive towards catalytic oxidation compared to linear alkanes. studysmarter.co.uk

Several mechanisms have been proposed for the transition metal-catalyzed activation of alkane C-H bonds, including oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation. acs.orgnih.govacs.org

Oxidative Addition: This mechanism involves the insertion of a low-valent, electron-rich metal center into a C-H bond, leading to an increase in the metal's oxidation state. nih.govacs.org

σ-Bond Metathesis: Typically observed for early transition metals with a d0 electron configuration, this pathway proceeds through a four-centered transition state. nih.govacs.org

1,2-Addition: In this mechanism, a C-H bond adds across a metal-ligand multiple bond. acs.org

Electrophilic Activation: This involves the coordination of an electropositive metal to the alkane, which increases the acidity of the C-H proton and facilitates its abstraction. nih.govacs.org

The specific pathway followed depends on the metal catalyst, its ligand environment, and the reaction conditions.

Enzymatic systems, such as cytochrome P450, are also capable of catalyzing the oxidation of alkanes. acs.orgacs.org These enzymes typically operate via a radical rebound mechanism, where a high-valent iron-oxo species abstracts a hydrogen atom from the alkane, followed by the rebound of the resulting alkyl radical onto the iron-hydroxyl group. acs.org Studies with cytochrome P450cam have shown a preference for the oxidation of tertiary C-H bonds over secondary ones in branched alkanes, with no observed oxidation of primary C-H bonds. acs.org

The table below summarizes the different types of C-H bonds present in this compound and their anticipated reactivity based on the general principles of alkane C-H activation.

| C-H Bond Type | Position in this compound | Number of Bonds | Expected Relative Reactivity |

| Primary (1°) | C1, C6, C7, C8, methyl groups at C2, C3, C4, C5 | 24 | Low |

| Secondary (2°) | C6, C7 | 4 | Moderate |

| Tertiary (3°) | C2, C3, C4, C5 | 4 | High |

Vii. Role of 2,3,4,5 Tetramethyloctane and Branched Alkanes As Chemical Research Models

Model Compounds for Unresolved Complex Mixtures (UCM) in Petroleum Geochemistry

In petroleum analysis, gas chromatography often reveals a broad, unresolved signal known as the Unresolved Complex Mixture (UCM). This "hump" consists of thousands of co-eluting branched and cyclic hydrocarbons that cannot be separated by conventional chromatographic techniques. core.ac.ukwikipedia.org These compounds are particularly important as they are often resistant to biodegradation and can persist in the environment. core.ac.uk

The UCM is thought to be composed largely of structurally complex branched and cyclic compounds. core.ac.uk To better understand the composition and environmental fate of these mixtures, researchers synthesize and study model compounds that mimic the types of structures believed to be present in the UCM. Highly branched alkanes, including various isomers of tetramethyloctane, serve this purpose. For instance, studies involving the synthesis of specific C19 "T-branch" and "H-branch" alkanes have been undertaken to identify them within the aliphatic UCM and to study their chromatographic behavior. plymouth.ac.uk By studying the properties of individual, highly-branched alkanes, geochemists can develop better analytical methods to characterize UCMs and understand the processes that form them, such as biodegradation or hydrothermal alteration. core.ac.uk

Investigation of Chromatographic Effects of Branching

The separation of structurally similar isomers is a significant challenge in analytical chemistry, and branched alkanes are excellent models for studying these difficulties. The degree and position of methyl branching in an alkane have a substantial effect on its physical properties, such as boiling point, and consequently its retention time in gas chromatography (GC). unl.edu

A common issue in the GC analysis of complex hydrocarbon mixtures, like those from insects or petroleum, is the co-elution of branched-chain isomers, even those with different carbon numbers. unl.edu Compounds like 2,3,4,5-tetramethyloctane and its isomers (e.g., 2,2,4,4-tetramethyloctane) present a considerable separation challenge due to their similar volatilities. Resolving such mixtures often requires advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), or the use of highly specialized capillary columns. core.ac.ukresearchgate.net The enantioseparation of unfunctionalized chiral alkanes, which lack functional groups for interaction with a chiral stationary phase, represents a particular challenge, relying solely on weak van der Waals forces for recognition. wiley.com Therefore, structurally complex but well-defined molecules like this compound are invaluable for developing and testing the limits of new chromatographic materials and methods.

Use as Model Compounds in Polymer Thermal Degradation Studies (e.g., Poly(methyl methacrylate))

Understanding the mechanisms of polymer thermal degradation is critical for predicting material lifetimes and designing more stable polymers. This degradation often involves the breaking of covalent bonds in the polymer backbone at high temperatures, typically through free-radical mechanisms. mdpi.comnih.gov

While the thermal degradation of poly(methyl methacrylate) (PMMA) is complex, the fundamental principles of C-C bond scission can be studied using simpler model compounds. Branched alkanes can serve as surrogates for segments of a polymer chain, allowing researchers to study how substitution patterns affect bond dissociation energies and reaction pathways. The thermal degradation of a polymer involves initiation, propagation, and termination steps. mdpi.com By studying the pyrolysis of a specific branched alkane, where the bond energies are influenced by the local structure (i.e., primary, secondary, tertiary, or quaternary carbons), researchers can gain insight into which bonds are most likely to break first within a complex polymer structure under thermal stress. This approach helps in building kinetic models for the thermal evolution of alkanes and, by extension, the degradation of polyolefin-type materials. researchgate.net

Biological and Environmental Volatile Compound Analysis in Academic Studies (e.g., Ophiocordyceps sinensis)

Branched alkanes, including this compound and its isomers, are identified as naturally occurring volatile organic compounds (VOCs) in various biological systems. The analysis of these VOCs can provide valuable information for distinguishing between species or understanding metabolic processes.

A notable example is the medicinal fungus Ophiocordyceps sinensis. Detailed chemical analysis using headspace solid-phase microextraction (HS-SPME) combined with GCxGC and time-of-flight mass spectrometry (QTOFMS) has identified a wide array of volatile compounds. researchgate.netnih.gov Within the complex mixture of terpenes, aromatic hydrocarbons, and ketones, alkanes were found to be the dominant class of compounds. researchgate.netnih.gov Specifically, several branched alkanes, including an isomer of tetramethyloctane, were identified as major volatile components. nih.govxiahepublishing.com

The table below presents a selection of volatile alkanes identified in various products of Ophiocordyceps sinensis, highlighting the prevalence of branched structures.

| Compound Name | Molecular Formula | Class |

|---|---|---|

| 2,2,4,4-Tetramethyloctane | C12H26 | Branched Alkane |

| 2,5,6-Trimethyldecane | C13H28 | Branched Alkane |

| 2,3-Dimethylundecane | C13H28 | Branched Alkane |

| Dodecane (B42187) | C12H26 | n-Alkane |

| Tridecane | C13H28 | n-Alkane |

| Tetradecane | C14H30 | n-Alkane |

| Pentadecane | C15H32 | n-Alkane |

| 2,6,10-Trimethyldodecane | C15H32 | Branched Alkane |

Viii. Future Perspectives and Interdisciplinary Research Opportunities

Advancements in Asymmetric Catalysis for Branched Alkane Synthesis

The synthesis of specific stereoisomers of highly substituted alkanes like 2,3,4,5-tetramethyloctane remains a significant challenge in organic chemistry. Asymmetric catalysis is at the forefront of addressing this challenge, aiming to provide precise control over the three-dimensional arrangement of atoms. frontiersin.org

Recent progress in this field has been driven by the development of novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts. frontiersin.orgyoutube.com For the synthesis of complex branched alkanes, chiral catalysts can facilitate enantioselective reactions, producing a single desired isomer from a prochiral starting material. organic-chemistry.org For instance, the use of chiral palladium(II) catalysts has shown remarkable success in the synthesis of branched allylic esters, which can serve as precursors to chiral alkanes. organic-chemistry.org

Future advancements will likely focus on:

Development of Novel Chiral Ligands: Designing more sophisticated ligands for transition metals to enhance selectivity and efficiency in creating multiple stereocenters. researchgate.net

Organocatalysis: Expanding the use of small organic molecules as catalysts, which can offer milder reaction conditions and different selectivity profiles compared to metal-based catalysts. frontiersin.orgscitechdaily.com

Biocatalysis: Harnessing enzymes, nature's own chiral catalysts, to perform highly selective transformations under environmentally benign conditions.

These catalytic systems are crucial for producing enantiomerically pure, highly branched alkanes, which are valuable as chiral building blocks in the synthesis of pharmaceuticals and advanced materials. frontiersin.orgscitechdaily.com

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental techniques offers a powerful synergistic approach to understanding and predicting the behavior of complex molecules like this compound. Computational methods provide deep molecular-level insights that can guide and interpret experimental results.

Key computational techniques include:

Density Functional Theory (DFT): DFT calculations are instrumental in studying the electronic structure and stability of branched alkanes. They can predict molecular properties, reactive sites, and the stability of transition states, which is crucial for designing new synthetic routes and understanding reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational landscape of alkanes. This is particularly useful for understanding physical properties and for modeling the interaction of these molecules with surfaces or other molecules, such as in catalysis or materials science. researchgate.net

The synergy between these computational tools and experimental validation is becoming increasingly vital. For example, DFT can predict the vibrational spectra of different isomers, which can then be confirmed and refined through experimental spectroscopy. mdpi.com Similarly, MD simulations can model separation processes in materials like zeolites or metal-organic frameworks (MOFs), predicting which isomers will be selectively adsorbed, guiding the design of more efficient industrial separation technologies. researchgate.net This integrated approach accelerates the discovery and optimization of processes involving complex branched alkanes.

Exploration of Novel Chemical Transformations and Functionalizations

Alkanes are notoriously unreactive due to their strong, nonpolar C-H and C-C bonds. nih.gov The selective functionalization of a specific C-H bond in a molecule with multiple, similar bonds, such as this compound, is a major goal in modern chemistry. researchgate.net Achieving this "molecular surgery" would unlock the potential to convert abundant hydrocarbons into more valuable and complex chemicals. nih.gov

Current research is focused on several promising strategies:

Transition Metal Catalysis: This approach uses metal catalysts to activate C-H bonds, allowing for their conversion into other functional groups. nih.gov A significant challenge is achieving site-selectivity—directing the reaction to a specific carbon atom in the chain, especially in a sterically hindered molecule. snnu.edu.cnresearchgate.net Recent breakthroughs have demonstrated remarkable control over regioselectivity through the design of specialized catalysts and directing groups. researchgate.netnih.gov

Radical-Initiated Functionalization: This method involves the generation of highly reactive radical intermediates that can react with C-H bonds. nih.gov Controlling the selectivity of these reactions remains a key area of research.

Carbene/Nitrene Insertion: These reactions involve highly reactive species that can insert into C-H bonds to form new C-C or C-N bonds, providing a direct route to more complex structures. nih.gov

For a molecule like this compound, the high degree of branching presents both a challenge due to steric hindrance and an opportunity to study the electronic and steric effects that govern C-H activation selectivity. researchgate.net

Emerging Analytical Approaches for Trace Analysis and Isomer Discrimination

The structural complexity of branched alkanes necessitates advanced analytical techniques for their separation, identification, and quantification, especially when dealing with mixtures of isomers which often have very similar physical properties. vurup.sk

Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly powerful technique. Coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides exceptional separating power, allowing for the resolution of thousands of compounds in complex mixtures like petroleum. gcms.czresearchgate.netchemistry-matters.com This technique separates compounds based on two different physical properties (e.g., volatility and polarity), spreading them across a two-dimensional plane and enabling the separation of co-eluting isomers that would be impossible to distinguish with conventional one-dimensional GC. gcms.czshimadzu.com

| Technique | Principle | Application for Branched Alkanes | Key Advantage |

|---|---|---|---|

| GCxGC-TOF-MS | Two sequential columns with different separation mechanisms coupled to a high-speed mass spectrometer. | Separation and identification of thousands of isomers in complex hydrocarbon mixtures. gcms.czresearchgate.net | Unprecedented resolving power for complex isomeric mixtures. chemistry-matters.com |

| VUV Spectroscopy | Absorption of high-energy UV light (120-240 nm) leading to electronic transitions. researchgate.net | Provides unique spectral fingerprints for different alkane isomers, allowing for deconvolution of co-eluting peaks. researchgate.net | Ability to distinguish between constitutional isomers where mass spectrometry might fail. researchgate.net |

| QSRR Modeling | Computational models that correlate molecular structure with chromatographic retention time. researchgate.netnih.gov | Predicting the elution order of branched alkanes in GC, aiding in isomer identification without authentic standards. researchgate.net | Reduces reliance on expensive standards and accelerates identification in complex chromatograms. nih.gov |

| Adsorptive Separation (MOFs/Zeolites) | Utilizes porous materials that selectively adsorb alkanes based on size, shape, and degree of branching. nih.gov | Industrial-scale separation of linear, monobranched, and dibranched isomers for fuel upgrading. nih.govberkeley.edu | Potential for highly efficient, energy-saving separation processes compared to traditional distillation. researchgate.net |

Other emerging techniques include vacuum ultraviolet (VUV) spectroscopy , which serves as a detector for GC. VUV spectra are unique for different isomers, providing an additional layer of identification that is complementary to mass spectrometry. researchgate.net Furthermore, Quantitative Structure-Retention Relationship (QSRR) models are being developed to predict the retention times of alkanes based on their structure, which can help to tentatively identify isomers in complex chromatograms even when pure reference standards are unavailable. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis protocols for 2,3,4,5-tetramethyloctane while minimizing isomer formation?

- Methodology : Use controlled alkylation reactions with steric hindrance considerations to direct methyl group placement. Monitor reaction intermediates via gas chromatography-mass spectrometry (GC-MS) to track isomer ratios . Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on methyl group signal splitting patterns .

- Safety : Follow protocols for handling volatile hydrocarbons, including fume hood use and personal protective equipment (PPE) as outlined in safety data sheets .

Q. What analytical techniques are most reliable for distinguishing this compound from structural isomers like 2,2,4,4-tetramethyloctane?

- Methodology : Employ high-resolution GC×GC-QTOFMS (two-dimensional gas chromatography coupled with quadrupole time-of-flight mass spectrometry) to resolve co-eluting isomers based on retention indices and fragmentation patterns . Compare with reference spectra from databases like NIST Chemistry WebBook .

- Supplementary Data : Use boiling point and density measurements to differentiate isomers, as branching affects physical properties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Store in inert, sealed containers under nitrogen to prevent oxidation. Use PPE (gloves, goggles, lab coats) and avoid skin contact due to potential toxicity risks . Conduct risk assessments for inhalation/ingestion pathways, referencing Safety Data Sheets (SDS) from suppliers like Sigma-Aldrich .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound across studies?

- Data Reconciliation : Cross-validate measurements using standardized methods (e.g., ASTM D86 for distillation curves). Investigate impurities via liquid chromatography (LC) or NMR to identify confounding factors . Reference computational predictions (e.g., QSPR models) to assess experimental outliers .

Q. What computational approaches best predict the thermodynamic behavior of this compound in multi-component systems?

- Methodology : Apply quantum chemistry calculations (e.g., DFT) to model molecular interactions and phase behavior. Validate with experimental vapor-liquid equilibrium (VLE) data. Use software like COSMO-RS for solubility parameter predictions .

Q. How does this compound interact with environmental matrices (e.g., soil, water), and what analytical workflows detect its degradation products?

- Experimental Design : Simulate environmental exposure using microcosm studies. Analyze degradation pathways via LC-MS/MS, targeting metabolites like oxidized alkanes. Compare with toxicity databases to assess ecological risks .

Q. What advanced statistical methods can improve the identification of this compound in complex biological matrices (e.g., Ophiocordyceps sinensis)?

- Methodology : Combine HS-SPME (headspace solid-phase microextraction) with PLS-DA (partial least squares-discriminant analysis) to isolate and classify volatile compounds. Optimize extraction parameters (e.g., temperature, fiber type) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.